1,2,4-Triazine-3-carboxylic acid

Overview

Description

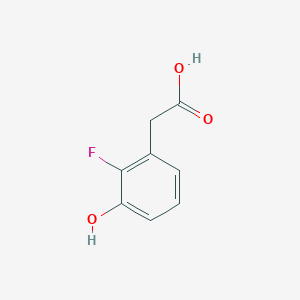

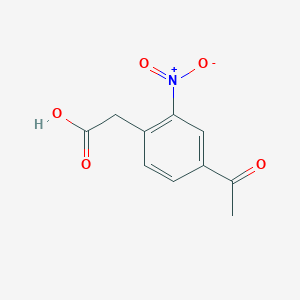

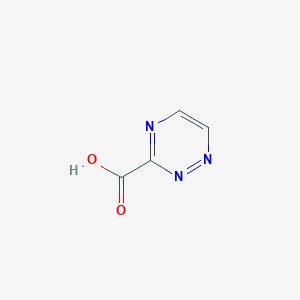

1,2,4-Triazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H3N3O2 . It has an average mass of 125.086 Da and a monoisotopic mass of 125.022530 Da . It is also known by other names such as 1,2,4-Triazin-3-carbonsäure in German and Acide 1,2,4-triazine-3-carboxylique in French .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazine-3-carboxylic acid comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .

Chemical Reactions Analysis

1,2,4-Triazines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Physical And Chemical Properties Analysis

1,2,4-Triazine-3-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 402.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 197.3±24.0 °C .

Scientific Research Applications

Mass Spectral Analysis

- Fragmentation Patterns : The mass spectra of some esters of 1,2,4-triazine-3-carboxylic acid and the fragmentation patterns of 1,2,4-triazine itself have been analyzed (Paudler & Herbener, 1967).

Chemical Synthesis and Reactions

- Oxidation Processes : 1,2,4-Triazine-3-carboxylic acid can be synthesized by oxidizing 3,5-disubstituted 6-methyl-1,2,4-triazines with hydrogen peroxide in acidic conditions, with the nature of the substituents not affecting the process (Zel'tser, Mironovich, & Promonenkov, 1982).

- Reactivity Studies : The reactivity of derivatives of 1,2,4-triazines, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions reveals the potential for diverse chemical applications (Mironovich & Shcherbinin, 2014).

Synthesis and Electronic Effects

- Synthesis of Derivatives : A study on the synthesis of C(3)-substituted derivatives of benzo[e][1,2,4]triazine showed the potential for creating functional derivatives, providing insights into the substituent effects on the electronic structure of the triazine ring (Bodzioch et al., 2019).

Biological Evaluation

- Antibacterial and Antitubercular Activities : Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have shown promising antibacterial and antitubercular activities, highlighting the potential of 1,2,4-triazine derivatives in pharmacological applications (Cai et al., 2020).

Molecular Modeling and Pharmacologic Action

- Pharmacological Implications : Research into the pharmacological applications of 1,2,4-triazine derivatives, such as those used in biologically active compounds, underscores their significance in the development of new medications (Mironovich et al., 2014).

Materials Science

- Metal-Organic Frameworks : Triazine-cored lanthanide-based metal-organic frameworks (MOFs) featuring unique water chains and strong characteristic emissions were developed using a triazine-cored tricarboxylic acid, highlighting the versatility of 1,2,4-triazine derivatives in materials science (Han et al., 2019).

Safety And Hazards

When handling 1,2,4-Triazine-3-carboxylic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCKNCXOXSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631718 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazine-3-carboxylic acid | |

CAS RN |

6498-04-0 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of 1,2,4-Triazine-3-carboxylic acid []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].

Q2: How does the structure of 1,2,4-Triazine-3-carboxylic acid lend itself to the development of diverse derivatives?

A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].

Q3: What analytical techniques are typically used to characterize 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A3: Mass spectrometry plays a crucial role in characterizing 1,2,4-Triazine-3-carboxylic acid and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Q4: Have any potential applications been explored for 1,2,4-Triazine-3-carboxylic acid derivatives?

A4: Research suggests that 1,2,4-Triazine-3-carboxylic acid derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.